molecular formula C17H16N4O2 B2488429 Fmoc-EDA-N3 CAS No. 432507-62-5

Fmoc-EDA-N3

Cat. No.: B2488429
CAS No.: 432507-62-5
M. Wt: 308.341
InChI Key: HIOHZKBHUFSLNY-UHFFFAOYSA-N
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Description

Fmoc-EDA-N3, also known as 9H-Fluoren-9-ylmethyl N-(2-azidoethyl)carbamate, is a chemical compound widely used in organic synthesis and peptide chemistry. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an ethylenediamine (EDA) backbone with an azide (N3) functional group. This compound is primarily utilized as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

Fmoc-EDA-N3 is a click chemistry reagent . It contains an Azide group and primarily targets molecules containing Alkyne groups . The interaction between the Azide group in this compound and the Alkyne group in the target molecule forms the basis of its action .

Mode of Action

This compound interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) . This reaction involves the Azide group in this compound and the Alkyne group in the target molecule . Additionally, this compound can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the azide-alkyne cycloaddition reaction . This reaction is a type of click chemistry, a term that refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give very high yields .

Result of Action

The result of this compound’s action is the formation of a covalent bond between the Azide group in this compound and the Alkyne group in the target molecule . This bond formation can be used to modify or label molecules, making this compound a valuable tool in various fields, including drug discovery .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-EDA-N3 typically involves the reaction of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) with ethylenediamine (EDA) in the presence of a base such as triethylamine. The resulting Fmoc-EDA intermediate is then reacted with sodium azide (NaN3) to introduce the azide functional group. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Use of large reactors and automated systems for precise control of reaction conditions.

    Purification: Techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to achieve high purity.

    Quality Control: Rigorous testing for purity and consistency using analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Chemical Reactions Analysis

Types of Reactions

Fmoc-EDA-N3 undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents like piperidine or diethylamine.

Common Reagents and Conditions

    Substitution: Copper(I) catalysts for click chemistry.

    Reduction: Triphenylphosphine in tetrahydrofuran (THF) or lithium aluminum hydride in ether.

    Deprotection: Piperidine in DMF or diethylamine in methanol.

Major Products Formed

    Triazoles: Formed from click chemistry reactions.

    Amines: Formed from the reduction of the azide group.

    Free Amines: Formed from the deprotection of the Fmoc group.

Scientific Research Applications

Chemistry

Fmoc-EDA-N3 is extensively used in peptide synthesis as a protecting group for amines. Its stability under acidic conditions and ease of removal under basic conditions make it ideal for solid-phase peptide synthesis (SPPS).

Biology

In biological research, this compound is used in the synthesis of peptide-based probes and bioconjugates. The azide group allows for bioorthogonal labeling and click chemistry applications, facilitating the study of protein interactions and cellular processes.

Medicine

This compound is employed in the development of peptide-based therapeutics and drug delivery systems. Its ability to form stable conjugates with targeting moieties enhances the specificity and efficacy of therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of functional materials, such as hydrogels and nanomaterials, due to its self-assembly properties and ability to form stable linkages.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-OSu: Another Fmoc-protected compound used in peptide synthesis.

    Fmoc-Cl: The precursor to Fmoc-EDA-N3, used for introducing the Fmoc group.

    Boc-EDA-N3: A similar compound with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

Uniqueness

This compound is unique due to the presence of both the Fmoc protecting group and the azide functional group. This combination allows for dual functionality in peptide synthesis and bioorthogonal chemistry, making it a versatile tool in both chemical and biological research .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-21-20-10-9-19-17(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOHZKBHUFSLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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